

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of XL-126

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of **XL-126**, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). The data and protocols summarized herein are derived from preclinical studies and are intended to inform further research and development efforts.

Introduction to XL-126

XL-126 is a novel heterobifunctional molecule designed to induce the degradation of LRRK2, a key target in neurodegenerative diseases, particularly Parkinson's disease. By recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, **XL-126** facilitates the ubiquitination and subsequent proteasomal degradation of the LRRK2 protein. This mechanism of action offers a distinct advantage over traditional kinase inhibitors by eliminating the entire protein, thereby abrogating both its catalytic and non-catalytic functions.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of **XL-126** has been characterized in preclinical mouse models. The following tables summarize the key pharmacokinetic parameters following intravenous (IV), intraperitoneal (IP), and oral (PO) administration.

Table 1: In Vitro ADME Properties of XL-126



Parameter	Value
Solubility (Phosphate-Buffered Saline)	Low
Solubility (Fed State Simulated Intestinal Fluid)	Moderate
Mouse Plasma Stability (t1/2)	108.29 min

Table 2: In Vivo Pharmacokinetic Parameters of XL-126

in Mice

Parameter	Intravenous (IV)	Intraperitoneal (IP)	Oral (PO)
Dose	5 mg/kg	30 mg/kg	30 mg/kg
Cmax (ng/mL)	-	7700	3620
Tmax (h)	-	0.25	2
AUClast (hng/mL)	-	-	-
AUCinf (hng/mL)	-	-	-
t1/2 (h)	-	-	-
Clearance (CL) (L/h/kg)	-	-	-
Volume of Distribution (Vss) (L/kg)	-	-	-
Oral Bioavailability (F)	-	-	15%[1][2]

Note: Specific values for AUC, t1/2, CL, and Vss were not available in the provided search results but the oral bioavailability of 15% is reported.[1][2] **XL-126** has been demonstrated to be orally bioavailable and capable of penetrating the blood-brain barrier in mice.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical pharmacokinetic studies of **XL-126**.



In Vivo Pharmacokinetic Study

- Animal Model: The study utilized six- to eight-week-old male C57BL/6 mice, sourced from Jihui Laboratory Animal Co., Ltd. All animal procedures were conducted in compliance with the Institutional Animal Care and Use Committee (IACUC) guidelines.[1]
- Drug Formulation and Administration: XL-126 was formulated for administration. For intravenous injection, a dose of 5 mg/kg was administered. For intraperitoneal and oral gavage administrations, a dose of 30 mg/kg was used.[1]
- Sample Collection: Blood samples were collected at various time points post-administration to determine the plasma concentrations of **XL-126**.
- Bioanalytical Method: The concentration of XL-126 in plasma samples was quantified using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), although specific details of the assay were not provided in the search results.
- Pharmacokinetic Analysis: Standard non-compartmental analysis was used to calculate the key pharmacokinetic parameters from the plasma concentration-time data.

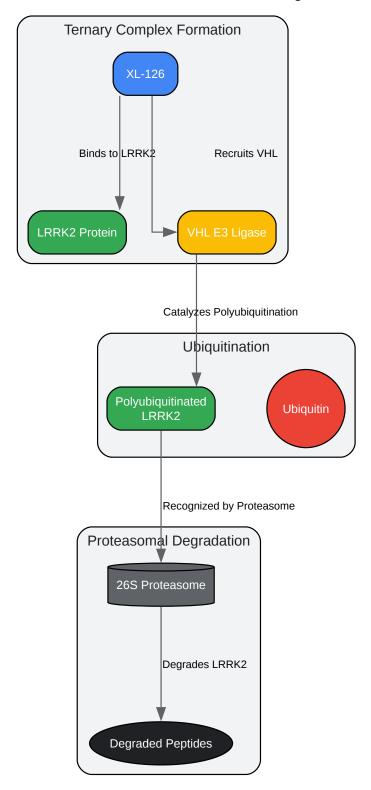
The pharmacokinetic profiling was conducted by Shanghai ChemPartner Co., Ltd.[1]

Visualizations Signaling Pathway of XL-126-Mediated LRRK2 Degradation

The following diagram illustrates the mechanism by which **XL-126** induces the degradation of the LRRK2 protein.

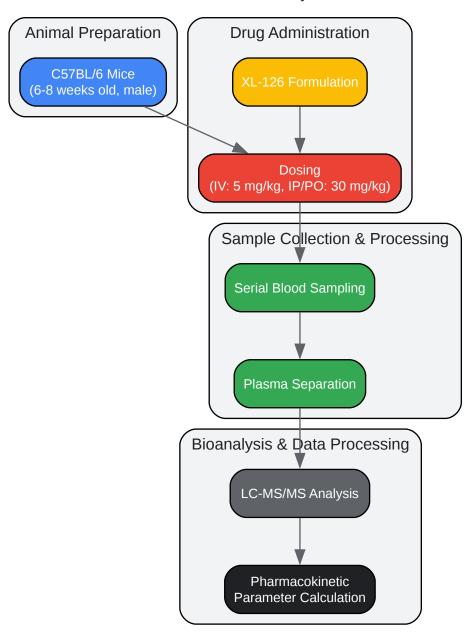


Mechanism of XL-126 Mediated LRRK2 Degradation





In Vivo Pharmacokinetic Study Workflow



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- 2. Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood-Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2 PubMed [pubmed.ncbi.nlm.nih.gov]
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